molecular formula C5H5NaO3 B8132379 sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate

sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate

Cat. No.: B8132379
M. Wt: 136.08 g/mol
InChI Key: RQLVUWKIICVJPP-UHFFFAOYSA-M
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Description

Sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate is a heterocyclic compound that belongs to the class of 2H-pyran-2-ones. These compounds are known for their diverse biological and pharmacological activities, making them of significant interest in various fields of scientific research . The structure of this compound includes a six-membered ring containing an oxygen atom and a ketone group, which contributes to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, which are employed in the enantioselective conjugate addition to α,β-unsaturated lactones catalyzed by copper-phosphite complexes . Other reagents include N-heterocyclic carbenes and La(OTf)3 for cyclization reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with Grignard reagents can yield polyhydroxyindolizidines, while cyclization reactions can produce spirocyclic oxindole-5,6-dihydro-2H-pyran-2-ones .

Mechanism of Action

The mechanism of action of sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit the zinc enzyme carbonic anhydrase, which plays a role in various physiological processes . The compound’s structure allows it to interact with enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Sodium 5-oxo-5,6-dihydro-2H-pyran-3-olate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the sodium ion, which can influence its chemical properties and biological activities.

Properties

IUPAC Name

sodium;5-oxo-2H-pyran-3-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3.Na/c6-4-1-5(7)3-8-2-4;/h1,6H,2-3H2;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLVUWKIICVJPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)CO1)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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